1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one
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Overview
Description
1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one is a useful research compound. Its molecular formula is C17H24N2O3S and its molecular weight is 336.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Derivatives
1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one, due to its structural complexity, is often synthesized through multicomponent reactions. One such method involves Ugi multicomponent reactions followed by intramolecular nucleophilic substitution, leading to the efficient synthesis of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives (Banfi et al., 2007). This approach highlights the compound's potential as a precursor in the synthesis of diazepane or diazocane systems.
Catalytic and Inhibition Properties
The structural features of this compound and its derivatives make them promising candidates for catalytic and inhibition applications. For example, palladacycles derived from similar structures have demonstrated significant cytotoxicity and inhibition of cathepsin B, an enzyme implicated in various cancer-related events (Spencer et al., 2009). These findings suggest potential therapeutic applications in targeting cancer pathways.
Advances in Heterocyclic Compound Synthesis
The versatility of this compound extends to the synthesis of heterocyclic compounds. Sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups has been demonstrated through the synthesis of 1,4-diazepines from aza-[5 + 2] cycloaddition reactions, indicating its utility in developing novel heterocyclic frameworks (Heo et al., 2020).
Mechanism of Action
Target of Action
The primary targets of the compound “1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one” are currently unknown
Mode of Action
It is known that the compound contains a 1,4-diazepane ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . This structure is often found in pharmaceuticals and could interact with biological targets in a variety of ways .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
The compound’s bioavailability, which is influenced by these ADME properties, is also unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is. Specific information on how environmental factors influence the action of “this compound” is currently unknown .
Properties
IUPAC Name |
1-[4-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-14(20)15-6-8-17(9-7-15)23(21,22)19-11-3-10-18(12-13-19)16-4-2-5-16/h6-9,16H,2-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXMCFWSFBLAEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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